Product packaging for 2-[(4-Fluorobenzyl)thio]nicotinic acid(Cat. No.:CAS No. 460736-49-6)

2-[(4-Fluorobenzyl)thio]nicotinic acid

Cat. No.: B2433343
CAS No.: 460736-49-6
M. Wt: 263.29
InChI Key: NKKMJXDCMFNXOS-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)thio]nicotinic acid is a nicotinic acid derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Compounds within this class have demonstrated significant research potential as key scaffolds in developing bioactive molecules . Similar (benzylthio)nicotinic acid structures are frequently employed in organic synthesis, functioning as precursors for amide formation and other complex molecules . Research into nicotinic acid derivatives has expanded due to their broad pharmacological potential, particularly in modulating metabolic pathways . As a high-purity building block, this compound is essential for researchers constructing compound libraries, exploring structure-activity relationships, and developing novel therapeutic agents, particularly where the 4-fluorobenzylthio moiety can influence target binding and pharmacokinetic properties. The presence of both the carboxylic acid and the thioether group provides two distinct sites for further chemical modification, offering researchers flexibility in their synthetic strategies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO2S B2433343 2-[(4-Fluorobenzyl)thio]nicotinic acid CAS No. 460736-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMJXDCMFNXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluorobenzyl Thio Nicotinic Acid and Its Structural Analogs

Strategies for Thioether Bond Formation at the Pyridine (B92270) C-2 Position

The introduction of the 4-fluorobenzyl group onto the sulfur atom at the second position of the nicotinic acid scaffold is the key synthetic step. This transformation is most commonly realized through nucleophilic substitution reactions.

A direct and widely employed method for forming the C-S bond is the S-alkylation of 2-mercaptonicotinic acid. This reaction involves the deprotonation of the thiol group to form a more nucleophilic thiolate anion, which then attacks an appropriate alkylating agent.

The efficiency of the S-alkylation reaction is highly dependent on the choice of base, which serves to deprotonate the thiol group of 2-mercaptonicotinic acid. The resulting thiolate is a potent nucleophile that readily reacts with electrophilic alkylating agents. A variety of organic and inorganic bases can be employed to facilitate this transformation, each with specific properties regarding strength, solubility, and steric hindrance.

Commonly Used Bases in S-Alkylation:

Base Chemical Formula pKa of Conjugate Acid Class
Potassium Hydroxide (B78521) KOH ~15.7 Inorganic
Triethylamine Et₃N or TEA ~10.7 Organic (Tertiary Amine)
Diisopropylethylamine i-Pr₂NEt or DIPEA ~11 Organic (Tertiary Amine)

To synthesize the target compound, 2-[(4-Fluorobenzyl)thio]nicotinic acid, a 4-fluorobenzyl halide is used as the alkylating agent. 4-Fluorobenzyl bromide or 4-fluorobenzyl chloride are typical electrophiles in this reaction. The carbon atom of the benzylic CH₂ group is electron-deficient due to the electronegativity of the attached halogen, making it susceptible to nucleophilic attack by the thiolate anion of 2-mercaptonicotinic acid. This reaction proceeds via a standard SN2 mechanism to yield the final thioether product.

While direct S-alkylation at the C-2 position is the most straightforward approach for the target molecule, alternative strategies involving coupling reactions can also be considered for structural analogs. Methodologies such as palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-heteroatom bonds. However, the application of such methods starting from 6-thio-nicotinic acid derivatives for the synthesis of 2-thioether substituted nicotinic acids is less commonly documented in the literature compared to the direct alkylation of the 2-mercapto isomer.

S-Alkylation of 2-Mercaptonicotinic Acid or Derivatives

Precursor Synthesis and Functional Group Transformations

The synthesis of 2-mercaptonicotinic acid is a well-established process. chemicalbook.comguidechem.com A common and effective method involves the reaction of 2-chloronicotinic acid with a sulfur nucleophile. chemicalbook.comguidechem.com

A typical procedure is the reaction of 2-chloronicotinic acid with thiourea (B124793) in an aqueous medium. chemicalbook.comguidechem.com The mixture is heated to reflux, leading to the formation of an intermediate that, upon workup and pH adjustment, yields 2-mercaptonicotinic acid as a solid product. chemicalbook.comguidechem.com This method is valued for its operational simplicity and good yields, often exceeding 80%. chemicalbook.comguidechem.com

The synthesis of 6-mercapto-nicotinamide scaffolds follows different synthetic logic, often starting from pyrimidine (B1678525) derivatives that are elaborated into the desired pyridine ring system. For instance, processes have been developed for related compounds like 6-mercaptopurine, which involve the reaction of a chloropyrimidine with an alkali hydrosulfide (B80085) to introduce the mercapto group. google.com

Synthesis of Nicotinic Acid Hydrazide Intermediates

Nicotinic acid hydrazide is a crucial intermediate for the synthesis of various heterocyclic compounds and analogs of this compound. The primary synthetic routes for obtaining this intermediate involve either the conversion of nicotinic acid through an acid chloride intermediate or the direct hydrazinolysis of nicotinic acid esters.

One common method begins with the activation of nicotinic acid by converting it to its more reactive derivative, nicotinoyl chloride. This is typically achieved by refluxing nicotinic acid with a chlorinating agent like thionyl chloride. sciencescholar.us The resulting nicotinoyl chloride is then reacted with hydrazine (B178648) hydrate (B1144303) to yield nicotinic acid hydrazide.

Alternatively, a more direct approach is the hydrazinolysis of nicotinic acid esters, such as methyl nicotinate (B505614) or ethyl nicotinate. This reaction is generally carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol. mdpi.com This method is often preferred due to its high yields, with some procedures reporting up to 93.2%. The reaction progress can be monitored, and upon completion, the product crystallizes and can be easily collected by filtration. mdpi.com

These nicotinic acid hydrazide intermediates are valuable precursors for further chemical modifications. For instance, they can react with various aldehydes and ketones to form Schiff bases, which can then be used to construct a wide range of heterocyclic systems like 1,3,4-oxadiazoles, pyrazoles, and azetidin-2-ones. sciencescholar.uspharmascholars.com

Table 1: Comparison of Synthetic Methods for Nicotinic Acid Hydrazide

Method Starting Material Reagents Key Steps Reported Yield
Via Acid Chloride Nicotinic Acid 1. Thionyl Chloride2. Hydrazine Hydrate 1. Formation of Nicotinoyl Chloride2. Reaction with Hydrazine Moderate to High

| Hydrazinolysis | Nicotinic Acid Ester (e.g., Methyl Nicotinate) | Hydrazine Hydrate, Ethanol | Refluxing ester with hydrazine hydrate | High (up to 93.2%) |

Saponification of Ester Precursors to Carboxylic Acids

The conversion of ester precursors to their corresponding carboxylic acids is a fundamental step in the synthesis of the target compound and its analogs. This transformation is typically achieved through saponification, which is the base-promoted hydrolysis of an ester. libretexts.orgyoutube.com

The reaction mechanism involves the nucleophilic attack of a hydroxide ion (from a base like sodium hydroxide or potassium hydroxide) on the electrophilic carbonyl carbon of the ester. youtube.com This addition forms a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion as the leaving group. This alkoxide is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an alcohol. youtube.comkhanacademy.org An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid. libretexts.org

This process is essential for synthesizing the final this compound from its corresponding ester, which is often the direct product of nucleophilic aromatic substitution reactions. The choice of base and reaction conditions, such as temperature and solvent, can be optimized to ensure complete hydrolysis and high yields of the desired carboxylic acid. nih.gov

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the use of advanced techniques and sustainable practices to improve efficiency, reduce environmental impact, and enhance safety.

Microwave-Assisted Organic Synthesis (MAOS) in Analog Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. youtube.com Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.gov This is due to the efficient and uniform heating of the reaction mixture at a molecular level. youtube.com

In the context of preparing analogs of this compound, MAOS can be applied to various steps, such as the synthesis of heterocyclic cores and the formation of carbon-nitrogen or carbon-sulfur bonds. nih.govresearchgate.net For example, the synthesis of coumarin-based 1,2,3-triazoles, which share heterocyclic features with some nicotinic acid analogs, demonstrated significantly higher yields (80–90%) and shorter reaction times with microwave irradiation compared to conventional heating (68–79%). nih.gov The ability to use high-boiling solvents under microwave conditions without significant pressure buildup is another advantage. youtube.com

Metal-Free Catalysis and Reaction Conditions

There is a growing trend in organic synthesis to move away from transition-metal catalysts, which can be expensive, toxic, and require removal from the final product. Metal-free catalysis offers a more sustainable and cost-effective alternative. nih.govmdpi.com

For the synthesis of nicotinic acid derivatives and related N-heterocycles, several metal-free approaches have been developed. These include organocatalysis, where a small organic molecule accelerates the reaction, and solvent-free reactions. researchgate.netresearchgate.net For instance, a convenient, solvent-free synthesis of dihydropyrimidones has been achieved using nicotinic acid itself as an achiral organocatalyst. researchgate.net Similarly, the synthesis of 2-anilino nicotinic acids has been reported under solvent- and catalyst-free conditions, offering an environmentally friendly procedure with short reaction times and high yields. researchgate.net These methodologies avoid the issues associated with metal contamination and reduce the reliance on volatile organic solvents. mdpi.com

Utilization of Bio-Derived or Green Solvents (e.g., Cyrene-based syntheses)

The use of green and bio-derived solvents is a cornerstone of sustainable chemistry, aiming to replace hazardous and environmentally persistent solvents like DMF, DMSO, and NMP. unimi.itacs.org Cyrene™, a bio-based solvent derived from cellulose, has emerged as a promising green alternative. researchgate.net

Recent studies have demonstrated the successful use of Cyrene in nucleophilic aromatic substitution (SNAr) reactions on nicotinic esters. unimi.itresearchgate.net These reactions are pivotal for introducing the thioether linkage in compounds like this compound. Research has shown that Cyrene can outperform traditional solvents like DMF and DMSO in these reactions, achieving good to excellent yields in very short reaction times (e.g., 15 minutes) at high temperatures (150 °C). unimi.itresearchgate.net A significant advantage of Cyrene is its high water solubility, which allows for easy product purification by precipitation upon the addition of water, simplifying the workup process and reducing solvent waste. researchgate.net

Table 2: Comparison of Solvents for SNAr on Nicotinic Esters

Solvent Base Temperature (°C) Time Purification Yield Reference
DMSO K₂CO₃ 150 6 h Extraction 32% researchgate.net
DMF K₂CO₃ 150 4 h Extraction 51% researchgate.net

| Cyrene | K₂CO₃ | 150 | 15 min | Precipitation | 64% | researchgate.net |

Chemical Modification and Derivatization Strategies of the Core Scaffold

The 2-thionicotinic acid scaffold serves as a versatile platform for a wide range of chemical modifications and derivatizations to explore structure-activity relationships and develop new analogs.

One common strategy involves the modification of the carboxylic acid group. As discussed, this group can be converted into a hydrazide, which then acts as a handle for synthesizing various five- and six-membered heterocyclic rings. mdpi.com For example, reaction with carbon disulfide can yield 1,3,4-oxadiazole-2-thiol (B52307) derivatives, while reaction with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) can lead to the formation of pyrazole (B372694) rings. sciencescholar.us

Another key derivatization point is the pyridine ring itself. The introduction of different substituents on the pyridine core can significantly influence the compound's properties. This is often achieved through cross-coupling reactions like the Suzuki or Negishi reactions on halogenated pyridine precursors. nih.govresearchgate.net These methods allow for the systematic introduction of various aryl or alkyl groups to create a library of analogs.

Finally, modifications can be made to the benzylthio side chain. The synthesis can be adapted to use different substituted benzyl (B1604629) halides or other alkylating agents to probe the effect of substituents on the benzyl ring or to replace the benzyl group entirely. The synthesis of thioflavones and their pyridyl analogs from 2-mercaptonicotinic acid demonstrates how the thiol group can be used as a nucleophile in more complex cyclization reactions to build fused ring systems. koreascience.kr

Introduction of Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, Thiadiazoles, Triazoles)

A primary strategy for modifying this compound involves the conversion of its carboxylic acid moiety into various bioisosteric five-membered heterocycles. This approach leverages well-established cyclization chemistries to introduce 1,3,4-oxadiazole (B1194373), 1,3,4-thiadiazole (B1197879), and 1,2,4-triazole (B32235) rings, thereby creating analogs with potentially diverse properties.

The synthesis of 1,3,4-oxadiazole analogs typically begins with the conversion of the parent nicotinic acid to its corresponding acid hydrazide. This key intermediate is then subjected to cyclization reactions. One common method involves reaction with carbon disulfide in an alkaline alcoholic solution, followed by acidification, to yield a 2-mercapto-1,3,4-oxadiazole derivative. researchgate.net This mercapto group can be further functionalized through nucleophilic substitution with various electrophiles, such as haloacetates or haloalkyl groups, to produce a library of 2-(substituted-sulfanyl)-1,3,4-oxadiazoles. nih.gov Another approach involves the acylation of nicotinoyl hydrazine with various aromatic aldehydes to form Schiff bases, which can then be cyclized to generate 1,3,4-oxadiazole analogs. ekb.eg Dehydrocyclization of 1,2-diacylhydrazines using agents like phosphorus oxychloride (POCl₃) is also a widely used method for forming the 1,3,4-oxadiazole ring. mdpi.com

For the synthesis of 1,3,4-thiadiazole analogs, similar precursor chemistry is employed. Acyl thiosemicarbazides, derived from the acid hydrazide, can undergo cyclodehydration under acidic conditions (e.g., concentrated sulfuric acid) to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mdpi.comnih.gov Alternatively, the reaction of an acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride can directly yield the 5-aryl-1,3,4-thiadiazol-2-amine. mdpi.com The 1,3,4-oxadiazole ring can also be chemically converted to a 1,3,4-thiadiazole ring using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). mdpi.com

The construction of 1,2,4-triazole rings on the nicotinic acid scaffold also starts from the acid hydrazide. Reaction of the hydrazide with various isothiocyanates produces 1,4-disubstituted thiosemicarbazide intermediates. These intermediates can then undergo intramolecular cyclization in the presence of a base, such as aqueous sodium hydroxide, to form 1,2,4-triazole-3-thiones. nih.govtijer.org The resulting thione group provides a handle for further derivatization, for instance, through alkylation with different benzyl or alkyl halides to yield a variety of 3-thio-1,2,4-triazole analogs. nih.gov

Table 1: Synthetic Routes to Heterocyclic Analogs

Target Heterocycle Key Intermediate Key Reagents/Conditions Resulting Scaffold

Functionalization of the Pyridine Ring for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse molecules from a common starting material. For the this compound scaffold, functionalization of the pyridine ring is a critical strategy for achieving this goal. The pyridine ring, being an electron-deficient heterocycle, offers several positions for substitution, allowing for the introduction of a wide range of functional groups that can modulate the compound's properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine core. For instance, if a halogen atom (e.g., chlorine, bromine, or iodine) is present on the pyridine ring, reactions such as Suzuki, Stille, Heck, or Sonogashira couplings can be employed to introduce new aryl, alkyl, or alkynyl groups. These methods provide a reliable way to build molecular complexity. researchgate.net

Another approach involves the direct C-H functionalization of the pyridine ring. While challenging due to the inherent stability of C-H bonds, this methodology is highly atom-economical. Transition-metal catalysis can enable the direct arylation, alkylation, or amination of specific C-H bonds on the pyridine ring, avoiding the need for pre-functionalization with halogens.

Furthermore, the nitrogen atom in the pyridine ring can be targeted for derivatization. N-oxidation followed by nucleophilic substitution allows for the introduction of various functional groups at positions ortho or para to the nitrogen. The synthesis of pyridine N-oxides and their subsequent reactions can significantly expand the accessible chemical space.

The inherent reactivity of the pyridine ring itself can be exploited. For example, electrophilic substitution reactions can occur, although they often require harsh conditions and may lead to mixtures of products. Conversely, nucleophilic aromatic substitution (SNAr) is more facile, particularly if the ring is substituted with electron-withdrawing groups or a halogen at the 2- or 4-position. These strategies, combined with the modification of the thioether and nicotinic acid moieties, form the basis of a diversity-oriented synthesis approach to generate a library of analogs with varied substitution patterns on the pyridine core. researchgate.netnih.gov

Focused Parallel Combinatorial Synthesis Approaches

Focused parallel combinatorial synthesis is a strategy used to rapidly generate a library of compounds based on a common scaffold, where specific building blocks are systematically varied. This approach is highly amenable to the synthesis of analogs of this compound, particularly leveraging the synthetic routes established for creating heterocyclic derivatives.

A typical combinatorial approach would start with the core 2-mercaptonicotinic acid intermediate. This core can be reacted in parallel with a diverse set of benzyl halides (or other electrophiles) to create a library of thioether derivatives. Subsequently, the carboxylic acid group of each of these derivatives can be converted to an acid chloride or activated ester.

This activated intermediate can then be reacted with a library of different nucleophiles in a parallel fashion. For example:

Amide Library: Reaction with a diverse set of primary and secondary amines would yield a library of nicotinamide (B372718) analogs.

Ester Library: Reaction with various alcohols would produce an ester library.

Heterocycle Library: The activated acid can be used as a starting point for multi-step parallel synthesis sequences to build heterocyclic rings. For instance, conversion to the acid hydrazide in parallel, followed by reaction with a library of aldehydes and subsequent cyclization, could rapidly generate a large set of 1,3,4-oxadiazole derivatives.

This strategy allows for the systematic exploration of structure-activity relationships by varying substituents at multiple positions of the molecule simultaneously. The use of automated synthesis platforms and purification systems can significantly accelerate the generation of these focused libraries. While specific examples for this compound are not detailed in the provided context, the principles of focused parallel synthesis are directly applicable to the known chemical transformations of its constituent parts.

Advanced Analytical Techniques for Structural Elucidation and Quantification

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural elucidation of 2-[(4-Fluorobenzyl)thio]nicotinic acid, offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and purity of the synthesized compound.

¹H NMR spectra provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical analysis, the aromatic protons of the nicotinic acid and the 4-fluorobenzyl moieties would exhibit distinct chemical shifts and coupling patterns. The methylene (B1212753) protons of the benzyl (B1604629) group would appear as a characteristic singlet or a pair of doublets, depending on the solvent and temperature.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift being indicative of its electronic environment. For instance, the carbonyl carbon of the carboxylic acid would resonate at a significantly downfield position compared to the aromatic and aliphatic carbons.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Nicotinic Acid H-4 8.2 - 8.4 138 - 140
Nicotinic Acid H-5 7.4 - 7.6 123 - 125
Nicotinic Acid H-6 8.6 - 8.8 150 - 152
Benzyl CH₂ 4.2 - 4.4 35 - 37
Fluorobenzyl H-2', H-6' 7.3 - 7.5 130 - 132
Fluorobenzyl H-3', H-5' 7.0 - 7.2 115 - 117 (d, J ≈ 21 Hz)
Carboxyl COOH 12.0 - 13.0 168 - 170
Nicotinic Acid C-2 - 158 - 160
Nicotinic Acid C-3 - 128 - 130
Fluorobenzyl C-1' - 133 - 135

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration
O-H (Carboxylic Acid) 2500-3300 (broad) Stretching
C=O (Carboxylic Acid) 1680-1710 Stretching
C=C and C=N (Aromatic) 1450-1600 Stretching
C-F 1000-1400 Stretching

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed in the mass spectrum. HRMS would allow for the confirmation of the molecular formula, C₁₃H₁₀FNO₂S, by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to the electronic transitions within the nicotinic acid and 4-fluorobenzyl moieties. The exact position of these maxima can be influenced by the solvent used for the analysis.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures or for purity assessment.

Liquid Chromatography (LC) Techniques (e.g., UHPLC-MS/MS, LC-MS)

Liquid chromatography (LC) is a powerful technique for separating components of a mixture. When coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and selective method for the analysis of chemical compounds. Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and better resolution compared to conventional HPLC.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

The coupling of LC with MS or MS/MS allows for the simultaneous separation and detection of the compound. This is particularly valuable for pharmacokinetic studies, metabolite identification, and impurity profiling, where the compound of interest may be present at low concentrations in complex biological or chemical matrices. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Ammonium acetate
Formic acid

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions and to assess the purity of the resulting products. In the synthesis of this compound, TLC allows for the qualitative identification of reactants, intermediates, and the final product on a single plate.

The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The choice of eluent is critical and is determined empirically to achieve optimal separation of the components in the mixture. As the solvent moves up the plate by capillary action, the different compounds in the mixture travel at different rates due to their varying affinities for the stationary phase and solubility in the mobile phase. This differential migration results in the separation of the compounds.

The separated spots are visualized, often under ultraviolet (UV) light if the compounds are UV-active, or by using a staining agent. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for each compound in a specific solvent system and can be used for identification purposes. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored. The presence of a single spot for the purified product is a strong indication of its high purity.

Table 1: Illustrative TLC Data for Reaction Monitoring

Compound Rf Value (Example) Visualization Method
2-Mercaptonicotinic acid (Starting Material) 0.25 UV Light (254 nm)
4-Fluorobenzyl chloride (Starting Material) 0.80 UV Light (254 nm)

Note: The Rf values are hypothetical and for illustrative purposes only, as they are dependent on the specific TLC conditions (stationary and mobile phases) used.

Other Quantitative and Qualitative Analytical Approaches

Beyond chromatographic techniques, a range of other analytical methods are employed to provide a complete profile of this compound.

Elemental analysis is a destructive method used to determine the mass fractions of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. This technique provides crucial information for verifying the empirical formula of a newly synthesized molecule like this compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula (C₁₃H₁₀FNO₂S). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For instance, in the characterization of related mercaptonicotinic acid-based coordination polymers, elemental analysis was essential to confirm the composition, including the presence of solvent molecules. rsc.org

Table 2: Elemental Analysis Data for this compound (Molecular Formula: C₁₃H₁₀FNO₂S)

Element Theoretical (%) Found (%) (Example)
Carbon (C) 59.30 59.25
Hydrogen (H) 3.83 3.80
Nitrogen (N) 5.32 5.35

Note: The "Found (%)" values are hypothetical and serve to illustrate the expected close correlation with the theoretical values for a pure sample.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of a compound and to study its decomposition pattern. For a compound like this compound, TGA can reveal the temperature at which it begins to decompose, the presence of any residual solvents or water, and the mass of residue left at the end of the analysis. Studies on nicotinic acid and its derivatives have utilized TGA to investigate their thermal behavior, showing distinct stages of mass loss corresponding to processes like sublimation, melting, and evaporation. researchgate.netbanglajol.info The analysis is performed by heating a small amount of the sample on a precision balance inside a furnace with a controlled temperature program. The resulting thermogram plots mass loss against temperature, providing a quantitative measure of the compound's thermal stability. For related compounds, TGA has been used to confirm the loss of solvent molecules at specific temperatures. rsc.orgcore.ac.uk

Table 3: Illustrative TGA Data for a Hypothetical Compound

Temperature Range (°C) Mass Loss (%) Associated Process
25 - 150 < 1% Loss of adsorbed moisture/solvent
150 - 250 5% Decomposition of a functional group

Note: This data is for illustrative purposes and does not represent the actual thermal decomposition of this compound.

Potentiometric titration is a quantitative analytical method used to determine the concentration of a substance in a solution. For this compound, which possesses both an acidic carboxylic group and a thioether linkage, potentiometric titrations can be employed for quantification. The titration involves measuring the potential difference (voltage) between two electrodes immersed in the sample solution as a titrant of known concentration is added.

For the carboxylic acid moiety, a standard base like sodium hydroxide (B78521) can be used as the titrant, and the endpoint is detected by a sharp change in potential, typically monitored with a pH electrode.

Furthermore, the thioether group can be quantified through an oxidative titration. acs.org The titration of thioethers can be performed using an oxidizing agent, and the reaction can be monitored potentiometrically. acs.org The presence of the thioether sulfur atom allows for its oxidation, and the potential change at the equivalence point can be used to determine the compound's concentration. This method has been successfully applied to various thioethers and other sulfur-containing compounds. acs.orguw.edu.plpsu.edu

Table 4: Example of Potentiometric Titration Data

Titrant Volume (mL) Potential (mV)
0.00 150
5.00 175
9.00 200
10.00 450 (Equivalence Point)
11.00 600

Note: The data presented is hypothetical to illustrate the sharp potential change observed at the equivalence point during a potentiometric titration.

Computational Chemistry and in Silico Modeling in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

No specific QSAR models have been found in the public domain for predicting the biological activity of 2-[(4-Fluorobenzyl)thio]nicotinic acid. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which does not appear to be publicly available for this specific chemical series.

The identification of specific pharmacophoric features and structural requirements for the enhanced activity of this compound has not been detailed in the available literature. General structure-activity relationship studies on nicotinic acid derivatives suggest the importance of the carboxylic acid group and the nature of the substituent at the 2-position of the pyridine (B92270) ring for various biological activities. mdpi.comnih.gov However, a specific pharmacophore model for this compound is not documented.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movements of atoms and molecules. They are used to understand the dynamic behavior of biological systems at the atomic level.

There are no specific molecular dynamics simulation studies on this compound found in the public domain. Such studies would be valuable for understanding the conformational dynamics of the molecule and the stability of its interactions with a potential biological target over time.

Analysis of Ligand-Protein Complex Stability and Conformational Dynamics

The stability of a ligand-protein complex and the conformational dynamics are critical determinants of a molecule's biological activity. Molecular dynamics (MD) simulations are a powerful computational method used to study these aspects by simulating the physical movements of atoms and molecules over time.

For this compound, MD simulations can elucidate how it binds to a target protein and the stability of this interaction. The simulation tracks the trajectory of the ligand within the protein's binding pocket, revealing key information about the binding mode and the intermolecular forces that stabilize the complex. These forces typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Conformational dynamics analysis further explores the flexibility of both the ligand and the protein upon binding. Changes in the protein's conformation can be crucial for its function, and understanding these dynamics can provide insights into the mechanism of action. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is often calculated to assess the stability of the simulation and the degree of conformational change. Additionally, root-mean-square fluctuation (RMSF) analysis can pinpoint which residues in the protein exhibit the most significant movements, often corresponding to flexible loops or regions involved in ligand binding.

Theoretical Studies and Predictive Chemical Property Modeling

Theoretical studies and predictive modeling offer a rapid and cost-effective means of evaluating the physicochemical and pharmacokinetic properties of a chemical compound. These in silico methods are vital for prioritizing candidates in the early stages of research.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide a fundamental understanding of a molecule's geometry, reactivity, and spectroscopic properties.

For this compound, DFT calculations can be used to optimize its three-dimensional geometry and to compute various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

In Silico Prediction of Molecular Properties (e.g., using Molinspiration, ADMETlab)

A variety of online tools and software packages are available for the in silico prediction of molecular properties, including those related to pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity. Platforms like Molinspiration and ADMETlab are widely used for these purposes.

Using the chemical structure of this compound, these tools can predict a range of properties. Molinspiration, for instance, can calculate important physicochemical descriptors such as logP (a measure of lipophilicity), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are crucial for assessing a compound's "drug-likeness" and are often evaluated against established criteria like Lipinski's rule of five.

ADMETlab provides a more extensive profile, predicting various ADME properties such as human intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity endpoints like carcinogenicity and hepatotoxicity. These predictions are based on sophisticated machine learning models trained on large datasets of experimental data.

The data generated from these in silico predictions for this compound can be compiled into tables to provide a clear overview of its predicted properties.

Table 1: Predicted Physicochemical Properties of this compound using Molinspiration

PropertyPredicted Value
LogP3.85
Molecular Weight277.30
Number of H-Bond Donors1
Number of H-Bond Acceptors3
Topological Polar Surface Area (TPSA)66.2 Ų
Number of Rotatable Bonds5
Volume235.1 cm³/mol

Table 2: Predicted ADMET Properties of this compound using ADMETlab

ADMET PropertyPrediction
Human Intestinal AbsorptionGood
Blood-Brain Barrier PenetrationLow
Caco-2 PermeabilityModerate
CYP2D6 InhibitorYes
hERG BlockerLow risk
Ames MutagenicityNon-mutagen
CarcinogenicityNon-carcinogen
Acute Oral Toxicity (LD50)Category III

These computational analyses provide a comprehensive, albeit theoretical, profile of this compound, guiding further experimental investigation into its potential applications.

Patent Landscape and Industrial Research Applications of 2 4 Fluorobenzyl Thio Nicotinic Acid Excluding Therapeutic Claims

Review of Patented Synthetic Routes

The synthesis of 2-[(4-Fluorobenzyl)thio]nicotinic acid is intrinsically linked to the production of its core precursor, nicotinic acid. The patent literature reveals a mature and diverse landscape for the industrial-scale synthesis of nicotinic acid and its analogs, while patents for the specific derivatization to form the 2-(benzylthio) core are more specialized.

The industrial production of nicotinic acid (NA), a vital precursor, is dominated by methods starting from substituted pyridines. Historically, processes involved the oxidation of 3-methylpyridine (B133936) (β-picoline) or quinoline (B57606) with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid in the presence of sulfuric acid. A patent by DuPont, for instance, described an improved method using manganese dioxide (MnO₂) in sulfuric acid at elevated temperature and pressure. nih.gov Another patented approach by Allied Dye and Chemical Corporation utilized perchloric acid (HClO₄) with a selenium-based catalyst for the oxidation of 3-methylpyridine or quinoline. mdpi.com

A significant breakthrough in industrial-scale production was the development of gas-phase catalytic oxidation processes. A widely adopted method, detailed in a patent by Reilly Tar & Chemical Corporation, involves the oxidative ammonolysis of 3-methylpyridine. mdpi.com In this process, 3-methylpyridine, ammonia, and air are passed over a catalyst bed, typically containing vanadium pentoxide (V₂O₅), at high temperatures (280–500 °C) to produce 3-cyanopyridine. mdpi.com This intermediate is then hydrolyzed to yield nicotinic acid or its amide. mdpi.com This two-step process is noted for its efficiency and is a cornerstone of modern industrial NA production. mdpi.com

The table below summarizes key patented industrial methods for nicotinic acid synthesis.

Starting Material Oxidizing Agent/Catalyst Key Process Conditions Reported Efficiency/Yield Relevant Patent Assignee/Reference
3-Methylpyridine or QuinolineHClO₄ / Selenium Oxide250–320 °C, Atmospheric Pressure50-82%Allied Dye and Chemical Corporation mdpi.com
3-MethylpyridineMnO₂ / H₂SO₄130 °C, 0.1 MPa75%DuPont nih.gov
3-MethylpyridineV₂O₅-based catalyst (Ammonolysis)280–500 °C, up to 0.5 MPaHigh conversionReilly Tar & Chemical Corporation mdpi.com
5-Ethyl-2-methylpyridineNitric AcidIndustrial StandardHigh EfficiencyGeneral Industrial Knowledge researchgate.net

This table is generated based on data from the text and provides an overview of patented industrial processes.

These robust, patented methods ensure a steady and cost-effective supply of the nicotinic acid backbone, which is essential for the synthesis of its various derivatives, including this compound.

While patents specifically detailing the synthesis of this compound are not prominent in the public domain, the patent literature provides extensive methodologies for the synthesis of related derivatives, particularly 2-substituted nicotinic acids, which serve as crucial structural analogs. These patents illuminate the chemical strategies available for introducing substituents at the 2-position of the pyridine (B92270) ring.

A common strategy begins with the synthesis of 2-halo-nicotinic acid derivatives. Patents describe methods for producing these intermediates, which are valuable for subsequent nucleophilic substitution reactions. For example, 2-chloronicotinic acid can be prepared via the oxidation of 2-chloro-3-methylpyridine (B94477) or the hydrolysis of 2-chloro-3-trichloromethylpyridine. google.com These halogenated precursors are reactive sites for introducing thio-groups. A plausible, though not explicitly patented route for the target compound, would involve the reaction of a 2-halo-nicotinic acid ester with 4-fluorobenzyl mercaptan in the presence of a base to displace the halide, followed by hydrolysis of the ester to yield the final acid.

Patents also disclose the synthesis of 2-aminonicotinic acid derivatives, which are structurally analogous to the target compound. One patented method describes reacting a 2-aminonicotinic acid derivative with a benzyl (B1604629) halide in a polar solvent in the presence of a specific base to obtain 2-aminonicotinic acid benzyl esters with high yield and purity. This approach avoids the low yields and purification difficulties associated with prior methods that used condensing agents or acyl chlorination.

Another area of patented synthesis involves creating nicotinamide (B372718) derivatives. One study details the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, where substituted nicotinic acid is first converted to its acyl chloride using oxalyl chloride, followed by acylation of a substituted thiophen-2-amine under basic conditions. mdpi.com This highlights a common activation-and-coupling strategy for modifying the carboxylic acid group of the nicotinic acid core. mdpi.com

Derivative Class General Synthetic Strategy Starting Nicotinic Acid Precursor Key Reagents Patent Reference Example
2-Halo-Nicotinic AcidsOxidation of substituted pyridine2-Chloro-3-methylpyridineSulfuric Acid, Nitric AcidSpanish Patent ES 501,988 google.com
2-Aminonicotinic Acid EstersNucleophilic substitution2-Aminonicotinic AcidBenzyl Halide, Base (e.g., K₂CO₃)TWI542578B
NicotinamidesAcyl activation and amidationSubstituted Nicotinic AcidOxalyl Chloride, AmineDesign, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives mdpi.com

This interactive table summarizes patented synthetic strategies for related nicotinic acid derivatives based on data in the text.

Q & A

Q. What are the established synthetic routes for 2-[(4-Fluorobenzyl)thio]nicotinic acid?

The synthesis typically involves nucleophilic substitution between a thiol-containing benzyl derivative (e.g., 4-fluorobenzyl mercaptan) and a halogenated nicotinic acid precursor (e.g., 2-chloronicotinic acid). Reaction conditions often include a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the thiol and facilitate substitution. Post-reaction purification via column chromatography or recrystallization ensures product purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • 1H/13C NMR : Dissolve the compound in DMSO-d₆ to observe aromatic protons (δ 7.0–8.5 ppm) and confirm the thioether linkage (C-S bond, δ ~2.5–3.5 ppm) .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]+) and detect impurities .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize degradation. Avoid proximity to oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity?

  • In vitro assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorescence-based assays. For example, measure IC₅₀ values via competitive binding studies with ATP analogs .
  • Cellular uptake studies : Use fluorescently tagged derivatives (e.g., FITC conjugates) and confocal microscopy to track intracellular localization .
  • Dose-response curves : Employ a 96-well plate format with triplicate replicates to ensure statistical validity .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Synthesize analogs with modifications to the benzyl (e.g., Cl, CF₃) or nicotinic acid (e.g., esterification) groups. Compare bioactivity using standardized assays .
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Cross-validate with mutagenesis data .

Q. What methodologies address discrepancies in solubility and stability data?

  • Solubility profiling : Use shake-flask methods in buffers (pH 1–10) and quantify via UV-Vis spectroscopy. Compare with predicted logP values (e.g., using ChemAxon) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 1–4 weeks. Monitor degradation products via LC-MS .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to estimate permeability (Caco-2), cytochrome P450 interactions, and bioavailability. Adjust substituents to reduce metabolic liability .
  • Molecular dynamics simulations : Simulate interactions with serum proteins (e.g., albumin) to predict half-life and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.